![molecular formula C15H23NO3 B1349060 Cyclopentyl-(2,3,4-trimethoxy-benzyl)-amine CAS No. 418788-93-9](/img/structure/B1349060.png)
Cyclopentyl-(2,3,4-trimethoxy-benzyl)-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Cyclopentyl-(2,3,4-trimethoxy-benzyl)-amine is an organic compound that is widely used in scientific research. It is a versatile compound that can be used in a variety of laboratory experiments, and it has a wide range of applications.
Scientific Research Applications
Intramolecular Aziridination
A study by Hu et al. (2009) explored the intramolecular aziridination of cyclopent-3-enyl-methylamines, leading to 1-azatricyclo[2.2.1.0(2,6)]heptanes. This process involves oxidation of primary amines with Pb(OAc)₄, showing efficiency in forming novel monoterpene analogues, such as 1-azatricyclene. The reaction mechanism suggests a highly electrophilic intermediate as the nitrene donor, with a symmetrical aziridine-like transition state, indicating the potential for synthesizing complex nitrogen-containing structures Huayou Hu, J. Faraldos, R. Coates, 2009.
Reductive Amination of Ketones
Research by Guo et al. (2019) demonstrated the use of Ru/Nb2O5 catalysts in the reductive amination of cyclopentanone to cyclopentylamine, a key compound in pesticides, cosmetics, and medicines. The study found that the catalyst's performance is influenced by the Nb2O5 morphology, with the 1%Ru/Nb2O5-L catalyst showing the best yield. This catalytic system's stability and applicability to a series of aldehydes/ketones highlight its potential in amine synthesis Wanjun Guo, Tao Tong, Xiao-hui Liu, Yong Guo, Yanqin Wang, 2019.
Stereochemical Memory Effects
Crich and Ranganathan (2005) investigated the stereochemical memory effects in alkene radical cation/anion contact ion pairs, focusing on cyclization reactions leading to N-benzyl pyrrolidines. This study provides insights into the nucleophilic attack mechanisms and the impact of substituents on cyclization, offering a deeper understanding of the stereochemical outcomes in such reactions. The research contributes to the development of methodologies for synthesizing stereochemically complex nitrogen-containing heterocycles D. Crich, K. Ranganathan, 2005.
properties
IUPAC Name |
N-[(2,3,4-trimethoxyphenyl)methyl]cyclopentanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-17-13-9-8-11(14(18-2)15(13)19-3)10-16-12-6-4-5-7-12/h8-9,12,16H,4-7,10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQFRXDPSYHVMLY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CNC2CCCC2)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40354514 |
Source
|
Record name | Cyclopentyl-(2,3,4-trimethoxy-benzyl)-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40354514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopentyl-(2,3,4-trimethoxy-benzyl)-amine | |
CAS RN |
418788-93-9 |
Source
|
Record name | Cyclopentyl-(2,3,4-trimethoxy-benzyl)-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40354514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.